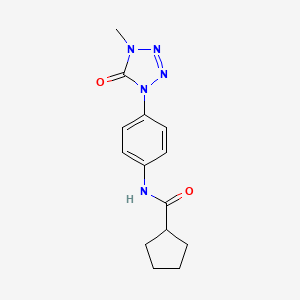

![molecular formula C13H9Cl2N5O2 B2986047 N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396855-41-6](/img/structure/B2986047.png)

N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo pyrazine derivatives are a class of nitrogen-containing heterocycles . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves dehydration and cyclization reactions . For instance, in the presence of phosphorus oxide trichloride, a certain intermediate was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques such as 1H-NMR spectra . Signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively, have been observed .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve isomerization and amidation . For instance, propargyl-allene isomerization followed amidation of a compound in which the nitrogen atom of the amide group can attack the middle carbon of the allene unit .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用

Synthesis and Biological Evaluation

Antimicrobial Activity : The synthesis of triazolo-pyrazine derivatives has been explored for their potential antimicrobial properties. These compounds, including close analogs of the specified chemical, have shown good to high yields and were characterized through techniques like NMR, IR, and mass spectrometry. A study disclosed that certain piperazine derivatives exhibited superior antimicrobial activities, highlighting the potential of triazolo-pyrazine compounds in developing more potent antimicrobials (Patil et al., 2021).

Antitumor and Antimicrobial Activities : Research into the synthesis of substituted pyrazoles using enaminones as key intermediates has unveiled their potential in anticancer and antimicrobial applications. This exploration signifies the versatility of pyrazole and triazolo-pyrazine derivatives in contributing to the development of new therapeutic agents (Riyadh, 2011).

Antibacterial and Antifungal Activities : The synthesis of new pyrazoline and pyrazole derivatives, including structures analogous to triazolo[4,3-a]pyrazines, has been explored for their antibacterial and antifungal activities. These findings suggest the potential of these compounds in addressing resistant microbial strains (Hassan, 2013).

Synthesis as Anticancer Drug Intermediates : The compound 3,8-dichloro-[1,2,4]triazolo[4,3-a]pyrazine, closely related to the specified chemical, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the compound's relevance in the pharmaceutical industry, particularly in oncology (Zhang et al., 2019).

Anticonvulsant Activity : Investigations into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have revealed their potential anticonvulsant activities. Such studies contribute to understanding the broader therapeutic applications of triazolo-pyrazine derivatives in neurological conditions (Kelley et al., 1995).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(3,4-dichlorophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N5O2/c1-6-5-20-11(13(22)16-6)10(18-19-20)12(21)17-7-2-3-8(14)9(15)4-7/h2-5H,1H3,(H,16,22)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZNJCYPIBGORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)

![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)

![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2985981.png)

![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)